molecular formula C17H15F3N2O2 B1444540 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 1241674-84-9

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No.: B1444540
CAS No.: 1241674-84-9
M. Wt: 336.31 g/mol
InChI Key: XDHUTSQZCOZBEW-UHFFFAOYSA-N
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Description

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C17H15F3N2O2 and its molecular weight is 336.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[[3-(trifluoromethyl)anilino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)11-2-1-3-12(7-11)21-8-22-15(23)13-9-4-5-10(6-9)14(13)16(22)24/h1-5,7,9-10,13-14,21H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHUTSQZCOZBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CNC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS No. 1241674-84-9) is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a methanoisoindole core, suggest possible applications in cancer treatment and other therapeutic areas.

  • Molecular Formula : C₁₇H₁₅F₃N₂O₂
  • Molecular Weight : 336.308 g/mol
  • Structure : The compound features a tetrahydroisoindole framework with a trifluoromethyl-substituted phenyl group attached via an amino methyl linkage.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This includes activation of caspases and alterations in mitochondrial membrane potential.
  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    In these studies, it exhibited IC50 values indicating effective cytotoxicity.
Cell LineIC50 (µM)Reference
HeLa2.7
MCF-73.5
A5494.0
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, the compound showed enhanced cytotoxic effects, suggesting potential for combination therapy strategies.

Other Biological Activities

  • Anti-inflammatory Properties : Similar compounds have been shown to reduce inflammatory markers in vitro, indicating that this compound might also possess anti-inflammatory effects.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells under oxidative stress conditions, which could be relevant for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on related compounds within the methanoisoindole family:

  • Study on Apoptosis Induction : Research by Martins-Neves et al. highlighted that methanoisoindole derivatives can induce apoptosis in osteosarcoma cells through activation of p38 MAP kinase pathways and downregulation of cyclin-D1 .
  • Cytotoxicity Assessment : A study assessing various methanoisoindole derivatives found that those with trifluoromethyl substitutions exhibited higher cytotoxicity against glioma stem-like cells compared to their non-substituted counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

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